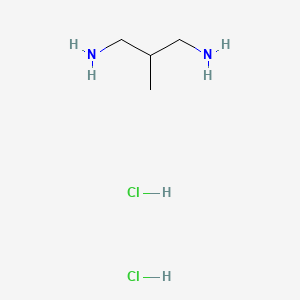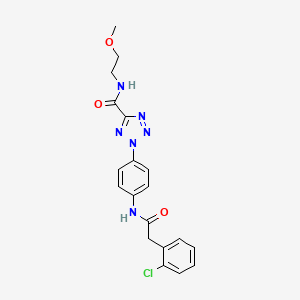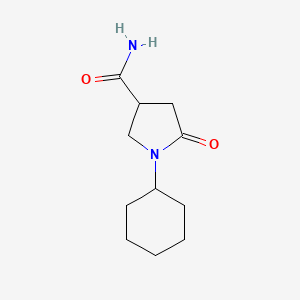
(Z)-1,1,1-トリフルオロ-4-ピペリジノ-3-ブテン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a butenone structure
科学的研究の応用
Chemistry
In chemistry, (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, the compound’s chemical properties are leveraged for the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoroacetone and piperidine.
Condensation Reaction: The key step involves a condensation reaction between 1,1,1-trifluoroacetone and piperidine in the presence of a base, such as sodium hydride or potassium carbonate. This reaction forms the intermediate compound.
Isomerization: The intermediate undergoes isomerization to yield the (Z)-isomer of the final product. This step may require specific conditions, such as controlled temperature and solvent choice, to favor the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and isomerization reactions efficiently.
Catalysts and Solvents: Employing catalysts and solvents that optimize the yield and purity of the product.
Purification: Implementing purification techniques such as distillation or chromatography to isolate the desired compound from by-products and impurities.
化学反応の分析
Types of Reactions
(Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoromethyl group or the piperidine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield trifluoromethyl ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives with altered functional groups.
作用機序
The mechanism by which (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-buten-2-one: Lacks the piperidine ring, resulting in different chemical properties and reactivity.
4-Piperidino-3-buten-2-one: Does not contain the trifluoromethyl group, affecting its biological activity and applications.
1,1,1-Trifluoro-4-piperidino-2-butanone: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
(Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is unique due to the combination of the trifluoromethyl group and the piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c10-9(11,12)8(14)4-7-13-5-2-1-3-6-13/h4,7H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUDOVWQRCMGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2438521.png)



![N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2438533.png)
![ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438535.png)




